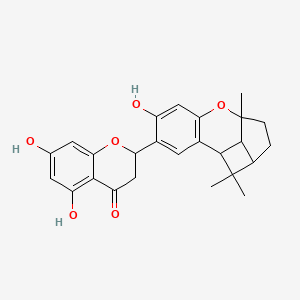
Kuwanon D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kuwanon D is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). . This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon D can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . This method ensures the isolation of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Kuwanon D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.
Scientific Research Applications
Kuwanon D has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of Kuwanon D involves its interaction with specific molecular targets and pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, this compound can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Kuwanon D is part of a group of structurally related compounds known as mulberry Diels-Alder-type adducts (MDAAs). Similar compounds include:
Kuwanon A: Exhibits selective COX-2 inhibitory activity.
Kuwanon C: Known for its antitumor effects and ability to induce apoptosis in cancer cells.
Kuwanon G and H: Display significant biological activities, including anti-inflammatory and antimicrobial properties.
This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
67172-84-3 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |
InChI Key |
IJVOVAHXZFALHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |
melting_point |
230 - 232 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















